BenchChemオンラインストアへようこそ!

Nicotinyl 6-aminonicotinate

Process Chemistry Yield Optimization Synthesis Scale-up

Nicotinyl 6-aminonicotinate (pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate; CAS 70022-05-8) is a heterocyclic ester formed between 6-aminonicotinic acid and 3-pyridinemethanol, belonging to the class of 6-substituted nicotinic acid derivatives. This compound has been indexed as a MeSH Supplementary Concept (Unique ID C048550) and is structurally positioned as a potential dual-prodrug, capable of hydrolytic release of both 6-aminonicotinic acid and nicotinyl alcohol.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 70022-05-8
Cat. No. B1659988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinyl 6-aminonicotinate
CAS70022-05-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N
InChIInChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15)
InChIKeyNQXJJZAGIYNYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinyl 6-Aminonicotinate (CAS 70022-05-8): Chemical Identity and Comparators for Evidence-Based Procurement


Nicotinyl 6-aminonicotinate (pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate; CAS 70022-05-8) is a heterocyclic ester formed between 6-aminonicotinic acid and 3-pyridinemethanol, belonging to the class of 6-substituted nicotinic acid derivatives [1]. This compound has been indexed as a MeSH Supplementary Concept (Unique ID C048550) and is structurally positioned as a potential dual-prodrug, capable of hydrolytic release of both 6-aminonicotinic acid and nicotinyl alcohol [2][3]. Its closest chemical analogs and potential functional substitutes include 6-aminonicotinamide (6AN), methyl 6-aminonicotinate, ethyl 6-aminonicotinate, tert-butyl 6-aminonicotinate, and the parent 6-aminonicotinic acid—each differing in the ester/alcohol moiety that critically influences stability, metabolic handling, and biological activity [1][4].

Why 6-Aminonicotinate Esters Are Not Interchangeable: Nicotinyl 6-Aminonicotinate Versus Methyl, Ethyl, and Amide Analogs


Although methyl 6-aminonicotinate, ethyl 6-aminonicotinate, and 6-aminonicotinamide (6AN) share a common 6-aminonicotinic acid pharmacophore, their ester or amide moieties dictate fundamentally different physicochemical properties, metabolic activation pathways, and toxicity profiles [1]. The nicotinyl ester undergoes hydrolysis via a distinct pH-dependent mechanism with a sharp minimum at pH 5.90, whereas the methyl and ethyl esters exhibit divergent aqueous stability profiles (estimated half-lives of ~201 and ~212 days at pH 8, 25 °C, respectively) [2]. Furthermore, 6AN is activated through the nicotinamide salvage pathway to form 6-amino-NADP+, a potent 6-phosphogluconate dehydrogenase (6PGD) inhibitor (Ki = 0.1–0.2 μM), while 6-aminonicotinic acid esters are processed via the Preiss–Handler pathway, yielding the same active metabolite but with markedly different efficiency and neuronal toxicity [1]. These divergent properties mean that simple molar equivalence cannot substitute for compound-specific selection when stability, metabolic routing, or therapeutic window is a procurement criterion.

Quantitative Differentiation of Nicotinyl 6-Aminonicotinate (CAS 70022-05-8): Head-to-Head Data Against Key Comparators


Synthesis Efficiency: Nicotinyl Ester Yield vs. Ethyl Ester Baseline from Same Patent

In the foundational process patent (US 4,375,545), the nicotinyl ester of 6-aminonicotinic acid was synthesized via reaction of 6-aminonicotinic acid sodium salt with 3-chloromethylpyridine hydrochloride in DMF [1]. Across a temperature range of 80–140 °C, yields ranged from 48.09% to 68.43%, with the maximum yield (68.43%) achieved at 100 °C using sodium carbonate as the base [1]. In contrast, the same patent explicitly reports that the analogous ethyl ester synthesis method produces a yield of 82% based on the weight of starting materials, and further states that direct application of the ethyl ester method to the nicotinyl ester results in a 'substantially lower, unacceptable, yield' or complete failure (tar formation) [1].

Process Chemistry Yield Optimization Synthesis Scale-up

Aqueous Stability: Hydrolysis Kinetics of Nicotinyl 6-Aminonicotinate vs. Methyl and Ethyl Ester Analogs

The degradation kinetics of nicotinyl 6-aminonicotinate in aqueous buffer were determined across pH 4.0–10.0, revealing pseudo-first-order behavior with a sharp pH minimum of approximately 5.90 at 65 °C and an activation energy (Ea) of 16 kcal/mol in phosphate buffer at this pH [1]. In contrast, computational estimates (HYDROWIN v1.67) for the methyl 6-aminonicotinate ester indicate a base-catalyzed hydrolysis half-life of 200.67 days at pH 8 and 25 °C (Kb = 3.998 × 10⁻² L/mol·sec), while the ethyl ester shows a half-life of 212.46 days under the same conditions (Kb = 3.776 × 10⁻² L/mol·sec) . The nicotinyl ester's hydrolysis is governed by at least two catalytic terms (hydroxyl ion catalysis in alkaline conditions; water-catalyzed or hydronium ion-catalyzed in acidic conditions), a mechanistic complexity not documented for the simpler alkyl esters [1].

Stability Kinetics pH-Rate Profile Formulation Development

Metabolic Activation and Neuronal Toxicity: 6-Aminonicotinic Acid Ester Class vs. 6-Aminonicotinamide (6AN)

In a 2022 study, a series of 6-aminonicotinic acid esters—including the nicotinyl ester subclass—were evaluated as precursors of 6-amino-NADP+ (the active 6PGD inhibitor) and compared directly to 6-aminonicotinamide (6AN) [1]. While the nicotinyl ester itself was not the lead compound, the ester class demonstrated a critical differentiation: compound 5i (a cyclohexyloxycarbonyloxyethyl 6-aminonicotinate) exhibited more potent antiproliferative activity than 6AN in patient-derived PDAC distant metastasis cells (A38-5) yet was 'substantially less toxic to primary hippocampal rat neurons compared to 6AN' [1]. The active metabolite 6-amino-NADP+ inhibits 6PGD with a Ki of 0.1–0.2 μM and shows >200-fold selectivity over glucose-6-phosphate dehydrogenase and glutathione reductase [1]. Critically, 6-aminonicotinic acid esters are metabolized via the Preiss–Handler pathway (through 6-aminonicotinic acid), whereas 6AN requires the nicotinamide salvage pathway—a mechanistic bifurcation that underlies the differential neuronal toxicity profile [1].

Prodrug Metabolism Neuronal Toxicity 6PGD Inhibition Pancreatic Cancer

GABA(A) Receptor Pharmacology: 6-Aminonicotinic Acid vs. Nicotinyl Ester Derivative Activity

6-Aminonicotinic acid, the core pharmacophore released upon hydrolysis of the nicotinyl ester, has been characterized as a GABA(A) receptor agonist with binding affinities in the low to mid-micromolar range (Ki = 1.1–24 μM) at native GABA(A) receptors [1][2]. Notably, structural elaboration of the 6-aminonicotinic acid scaffold—exemplified by the tetrahydropyridine analogue (compound 22)—dramatically improves affinity to the low-nanomolar range (Ki = 0.044 μM), demonstrating equipotency to GABA itself [1]. While the intact nicotinyl ester has not been directly profiled in radioligand binding assays, its design as a hydrolyzable prodrug implies that its ultimate GABA(A) pharmacodynamic effect is contingent upon esterase-mediated release of 6-aminonicotinic acid—a pharmacokinetic step not shared by the free acid form [3]. This prodrug-to-active conversion represents a differentiating feature for applications requiring sustained or tissue-targeted GABA(A) receptor modulation.

GABA(A) Agonist Neuropharmacology Receptor Binding

Topical Psoriasis Application: Nicotinyl Ester as a Disclosed Alternative to Methyl and Ethyl Esters

US Patent 4,141,977 (Van Scott and Yu, 1979) discloses that 6-substituted nicotinic acid and its esters—specifically including methyl, ethyl, tert-butyl, and nicotinyl esters—are useful in alleviating the symptoms of psoriasis upon topical application [1][2]. The subsequent process patent US 4,375,545 explicitly identifies the nicotinyl ester as one of the four ester forms disclosed for this therapeutic indication, establishing a direct intellectual property basis for its selection over unpatented alternatives [1]. While comparative clinical efficacy data among the four esters are not publicly available, the inclusion of the nicotinyl ester in the original psoriasis patent provides a documented rationale for its consideration as a non-obvious alternative to the simpler alkyl esters, particularly in contexts where differential skin penetration or hydrolysis kinetics may influence therapeutic outcome [3].

Psoriasis Dermatology Topical Formulation 6-Substituted Nicotinic Acid

Nicotinyl 6-Aminonicotinate (CAS 70022-05-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Preclinical Oncology Research Targeting 6PGD via the Preiss–Handler Pathway

For research groups investigating 6-phosphogluconate dehydrogenase (6PGD) inhibition in pancreatic cancer or other malignancies, nicotinyl 6-aminonicotinate offers a mechanistically distinct prodrug option. Unlike 6-aminonicotinamide (6AN), which requires the nicotinamide salvage pathway and exhibits significant neuronal toxicity, 6-aminonicotinic acid esters are processed via the Preiss–Handler pathway, generating the same active metabolite (6-amino-NADP+, Ki = 0.1–0.2 μM for 6PGD) with >200-fold selectivity over related NADP+/NADPH-dependent enzymes and substantially reduced toxicity to primary hippocampal rat neurons [1]. The well-characterized hydrolytic release kinetics (pH minimum 5.90, Ea = 16 kcal/mol [2]) further enable rational design of dosing formulations for in vivo xenograft or orthotopic PDAC models where intratumoral pH may influence prodrug activation.

Pharmaceutical Formulation Development Requiring Defined Stability Profiles

The nicotinyl ester's hydrolysis kinetics have been rigorously quantified across the full physiologically relevant pH range (4.0–10.0), yielding a sharp pH minimum of approximately 5.90 at 65 °C and an activation energy of 16 kcal/mol [1]. This dataset—unavailable for methyl, ethyl, or tert-butyl 6-aminonicotinate esters—provides formulation scientists with validated parameters for buffer selection, pH optimization, and accelerated stability prediction. The compound's pseudo-first-order degradation behavior and the identification of at least two catalytic terms (hydroxyl ion and water/hydronium ion) allow for predictive modeling of shelf-life under various storage and physiological conditions [1], making it suitable for early-stage formulation screening where empirical stability data are a gating requirement.

GABA(A) Receptor Pharmacology with Prodrug Control of Ligand Release

Nicotinyl 6-aminonicotinate serves as a hydrolyzable prodrug of 6-aminonicotinic acid, a validated GABA(A) receptor agonist (Ki = 1.1–24 μM at native receptors) [1]. In experimental paradigms where bolus application of the free acid produces confounding phasic receptor activation, the nicotinyl ester's hydrolysis-dependent release may enable a more sustained or spatially restricted GABA(A) receptor engagement [2]. This prodrug approach differentiates it from direct procurement of 6-aminonicotinic acid or the high-affinity tetrahydropyridine analogue (Ki = 0.044 μM [1]) for applications in neuropharmacology requiring tunable pharmacokinetics rather than maximal intrinsic potency.

Topical Dermatological Research with Patent-Documented Compound Selection

The nicotinyl ester is one of four 6-aminonicotinic acid esters (alongside methyl, ethyl, and tert-butyl) specifically disclosed in US Patent 4,141,977 for topical alleviation of psoriasis symptoms [1]. For dermatological researchers or formulation developers seeking to build upon patented composition matter, the nicotinyl ester's inclusion in this foundational patent provides both freedom-to-operate context and a structurally differentiated starting point. Its distinct nicotinyl alcohol leaving group—versus methanol, ethanol, or tert-butanol for the other esters—may confer differential skin permeability and local hydrolysis rates [2], making it a candidate for comparative dermal absorption studies using Franz diffusion cells or reconstructed human epidermis models.

Quote Request

Request a Quote for Nicotinyl 6-aminonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.